![molecular formula C7H8N2O2 B2402450 2-Hydroxy-2-(pyridin-3-yl)acetamide CAS No. 98276-73-4](/img/structure/B2402450.png)
2-Hydroxy-2-(pyridin-3-yl)acetamide
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Overview
Description
“2-Hydroxy-2-(pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 98276-73-4 . It has a molecular weight of 152.15100 .
Molecular Structure Analysis
The IUPAC name for this compound is hydroxy (3-pyridinyl)acetic acid . The InChI Code is 1S/C7H7NO3/c9-6 (7 (10)11)5-2-1-3-8-4-5/h1-4,6,9H, (H,10,11) and the InChI key is CEJOQRNGUDYAKK-UHFFFAOYSA-N .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions of “2-Hydroxy-2-(pyridin-3-yl)acetamide”, pyridine derivatives have been involved in various chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.14 . Unfortunately, other physical and chemical properties like density, melting point, boiling point are not available .Scientific Research Applications
Antitumor and Anticancer Properties
2-Hydroxy-2-(pyridin-3-yl)acetamide: has garnered attention due to its potential antitumor and anticancer effects. Researchers have explored its inhibitory activity against specific enzymes and its impact on tumor growth. For instance:
- Piritrexim , a compound structurally related to 2-hydroxy-2-(pyridin-3-yl)acetamide, has shown promising antitumor effects by inhibiting dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme involved in DNA synthesis, and its inhibition can hinder cancer cell proliferation.
Anti-Fibrotic Activity
In the context of fibrosis, 2-hydroxy-2-(pyridin-3-yl)acetamide derivatives have been investigated for their potential to combat fibrotic conditions. Some of these compounds exhibit better anti-fibrosis activity than established drugs like Pirfenidone . Fibrosis occurs when excessive scar tissue forms in organs, impairing their function. Research suggests that this compound may help mitigate fibrotic processes.
Synthetic Applications
The synthesis of related heterocycles using 2-hydroxy-2-(pyridin-3-yl)acetamide as a starting material has been explored. These heterocycles often display unique biological activities. Researchers have focused on creating four- to seven-membered ring systems, leveraging the compound’s structural features . These synthetic approaches contribute to the development of novel drug candidates.
Biological and Pharmacological Significance
Quinolone derivatives, including 2-hydroxy-2-(pyridin-3-yl)acetamide, have a rich history in natural and synthetic chemistry. Quinine, a well-known quinoline alkaloid, has been used to treat various conditions, including nocturnal leg cramps and arthritis . While 2-hydroxyquinoline and 4-hydroxyquinoline were isolated from plant sources, bacterial species also produce quinolone compounds . Understanding the biological and pharmacological roles of these molecules contributes to drug discovery.
Structure and Properties
Availability
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Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with pyridine and pyrrolidine scaffolds, which are present in 2-hydroxy-2-(pyridin-3-yl)acetamide, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyridine scaffolds have been found in a variety of approved drugs and have been consistently incorporated in a diverse range of drug candidates .
Result of Action
It’s known that the pyrrolidine ring and its derivatives have been characterized by target selectivity .
properties
IUPAC Name |
2-hydroxy-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOJIGVNNBROO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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